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Compound of Interest

Compound Name: H-Phe(2-Cl)-OH

Cat. No.: B556779

A comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts of
phenylalanine and its chlorinated analog, H-Phe(2-Cl)-OH, reveals significant insights into the
electronic and structural effects of halogen substitution on the aromatic ring. This guide
provides a detailed comparison of their *H and *3C NMR spectra, supported by experimental
data for phenylalanine and predicted values for H-Phe(2-Cl)-OH based on established
substituent effects. This information is particularly valuable for researchers in drug development
and structural biology, where understanding the impact of molecular modifications is crucial.

'H and **C NMR Chemical Shift Comparison

The introduction of a chlorine atom at the ortho position of the phenyl ring in phenylalanine
leads to predictable changes in the chemical shifts of the aromatic protons and carbons. These
changes are primarily due to the inductive and anisotropic effects of the electron-withdrawing
chlorine atom.

Data Summary

The following tables summarize the experimental *H and 3C NMR chemical shift data for L-
phenylalanine and the predicted chemical shifts for H-Phe(2-CI)-OH.

Table 1: tH NMR Chemical Shift Data (ppm)
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L-Phenylalanine

H-Phe(2-Cl)-OH

Expected Shift

Proton (Experimental in (Predicted) Change

D20)
Ha 3.99[1] ~4.0 Minimal change
HpB 3.13, 3.29[1] ~3.1-3.3 Minimal change
H-2' 7.33[1] - Substituted
H-3' 7.38[1] Downfield shift Deshielded by CI
H-4' 7.43[1] Downfield shift Deshielded by CI
H-5' 7.38[1] ~7.4 Minimal change
H-6' 7.33[1] Downfield shift Deshielded by CI

Table 2: 13C NMR Chemical Shift Data (ppm)

L-Phenylalanine

H-Phe(2-Cl)-OH

Expected Shift

Carbon (Experimental in .
D20) (Predicted) Change

C=0 176.77 ~177 Minimal change

Ca 58.74 ~59 Minimal change

CB 39.10 ~39 Minimal change

c-1' 137.80 ~136 Shielded by ClI

Cc-2' 131.83 Downfield shift Deshielded by ClI

C-3 132.09 Shielded by CI Shielded by CI

C-4' 130.42 ~130 Minimal change

C-5' 132.09 ~132 Minimal change

C-6' 131.83 Shielded by ClI Shielded by ClI
Experimental Protocols
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NMR Sample Preparation and Data Acquisition

A general protocol for acquiring *H and 13C NMR spectra of amino acids is as follows:

Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a deuterated
solvent, typically deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-de). D20 is
commonly used for its ability to exchange with labile protons (e.g., -NHz, -COOH), simplifying
the spectrum.

Internal Standard: Add a small amount of an internal standard, such as 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or tetramethylsilane (TMS), to
reference the chemical shifts to O ppm.

NMR Spectrometer: Acquire the spectra on a high-field NMR spectrometer, typically
operating at a proton frequency of 400 MHz or higher.

'H NMR Acquisition:
o Set the spectral width to approximately 12-15 ppm.
o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Apply a solvent suppression technique if necessary, especially when using D20, to
attenuate the residual HDO signal.

13C NMR Acquisition:
o Set the spectral width to approximately 200-220 ppm.

o Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-
to-noise ratio.

o Alarger number of scans is typically required for 23C NMR due to the low natural
abundance of the 13C isotope.

Visualization of Structural and Chemical Shift
Effects
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The following diagrams illustrate the molecular structures and the predicted impact of the 2-
chloro substitution on the aromatic chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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